![molecular formula C19H23N3O3 B2383153 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1396684-88-0](/img/structure/B2383153.png)
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound “(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), which is common in many biologically active compounds . The molecule also contains a pyrazole ring, a type of aromatic organic compound that often exhibits pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic core and a pyrazole ring. Spirocyclic compounds are known for their three-dimensional structures, which can lead to unique chemical properties and biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyrazole ring could potentially make the compound more polar and increase its solubility in polar solvents .
Scientific Research Applications
Antimicrobial Potential
This compound has been investigated for its antimicrobial properties. Notably, derivatives of this spiro compound have shown promising activity against various microorganisms. For instance, Syed et al. synthesized related derivatives and found that compounds 1a and 1b exhibited good antimicrobial potential .
Anti-Tubercular Activity
In the context of tuberculosis treatment, certain derivatives of this compound have demonstrated anti-tubercular activity. Compounds 80a, 80b, 81a, 82a, and 83a were particularly potent against Mycobacterium tuberculosis strains .
Anti-HIV-1 Potential
Indole derivatives, including this compound, have been explored for their biological activities. For instance, indole-3-acetic acid (a related indole derivative) acts as a plant hormone. Additionally, Kasralikar et al. reported that novel indolyl and oxochromenyl xanthenone derivatives, including those containing imidazole moieties, were studied for their anti-HIV-1 potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-16(9-20-22(14)15-7-5-4-6-8-15)17(23)21-10-19(11-21)12-24-18(2,3)25-13-19/h4-9H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNDMYLALUSME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4(C3)COC(OC4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone |
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